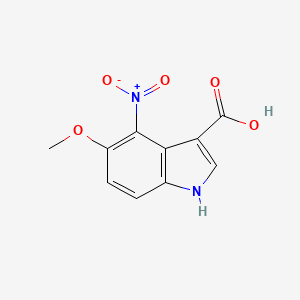
5-methoxy-4-nitro-1H-indole-3-carboxylic acid
Descripción general
Descripción
5-methoxy-4-nitro-1H-indole-3-carboxylic acid (MNICA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNICA belongs to the family of indole carboxylic acids and has a molecular weight of 265.19 g/mol.
Aplicaciones Científicas De Investigación
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties .
Application in Antioxidant Evaluation
- Scientific Field : Biochemistry
- Summary of Application : Newly synthesized indole derivatives have been screened for their antioxidant activities .
- Methods of Application : The antioxidant activities of these compounds were evaluated using a stable free radical, 2,2–diphenyl‐1‐picrylhydrazyl (DPPH) assay and Inhibition of microsomal (LPO) assay .
- Results or Outcomes : The results of these assays would determine the antioxidant potential of these compounds .
Application in Antiviral Treatment
- Scientific Field : Virology
- Summary of Application : Indole derivatives have been found to possess antiviral activities .
- Methods of Application : Various indole derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
Application in Anti-inflammatory Treatment
- Scientific Field : Immunology
- Summary of Application : Indole derivatives have been found to possess anti-inflammatory activities .
- Methods of Application : The anti-inflammatory activities of these compounds are usually evaluated using various in vitro and in vivo models .
- Results or Outcomes : The results of these assays would determine the anti-inflammatory potential of these compounds .
Synthesis of Anthranilic Acids
- Scientific Field : Organic Chemistry
- Summary of Application : 5-methoxy-4-nitro-1H-indole-3-carboxylic acid can be used as a reactant for the preparation of anthranilic acids .
- Methods of Application : This involves using bromamine-B oxidant and palladium chloride catalyst .
- Results or Outcomes : The outcome of this reaction is the synthesis of anthranilic acids .
Synthesis of Indirubin Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 5-methoxy-4-nitro-1H-indole-3-carboxylic acid can be used as a reactant for the synthesis of indirubin derivatives .
- Methods of Application : The specific methods of synthesis would be detailed in the original research papers .
- Results or Outcomes : The outcome of this reaction is the synthesis of indirubin derivatives .
Application in Pathogen Defense
- Scientific Field : Plant Physiology
- Summary of Application : Indolic secondary metabolites play an important role in pathogen defense in cruciferous plants .
- Methods of Application : Derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
- Results or Outcomes : These compounds contribute to the resistance of plants against various pathogens .
Application in Neuroprotection
- Scientific Field : Neurology
- Summary of Application : Certain indole derivatives have shown potential in neuroprotection .
- Methods of Application : These compounds are usually evaluated using various in vitro and in vivo models .
- Results or Outcomes : The results of these assays would determine the neuroprotective potential of these compounds .
Application in Radical Scavenging
- Scientific Field : Biochemistry
- Summary of Application : Certain indole derivatives have shown potential in radical scavenging .
- Methods of Application : These compounds are usually evaluated using various in vitro and in vivo models .
- Results or Outcomes : The results of these assays would determine the radical scavenging potential of these compounds .
Application in MAO-B Inhibition
- Scientific Field : Biochemistry
- Summary of Application : Certain indole derivatives have shown potential in MAO-B inhibition .
- Methods of Application : These compounds are usually evaluated using various in vitro and in vivo models .
- Results or Outcomes : The results of these assays would determine the MAO-B inhibitory potential of these compounds .
Propiedades
IUPAC Name |
5-methoxy-4-nitro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-17-7-3-2-6-8(9(7)12(15)16)5(4-11-6)10(13)14/h2-4,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZOVOLNDYNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-4-nitro-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)
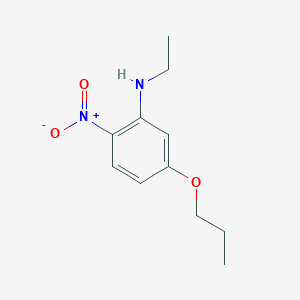
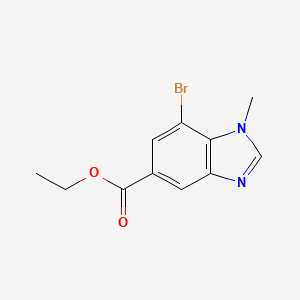
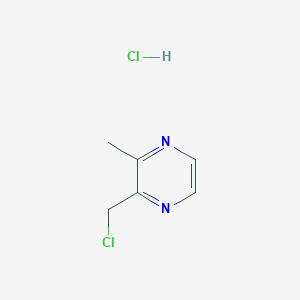
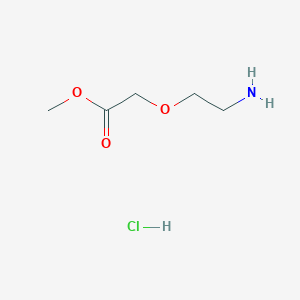
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)
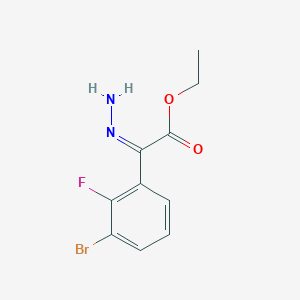
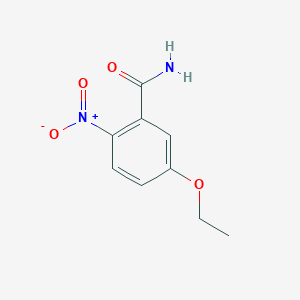
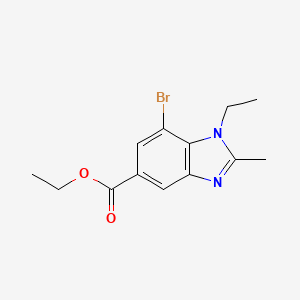
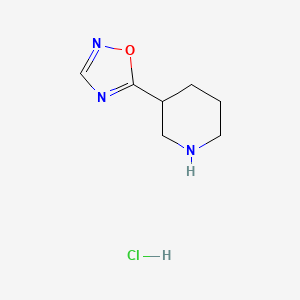
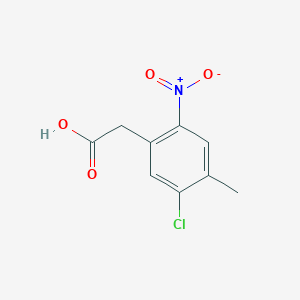
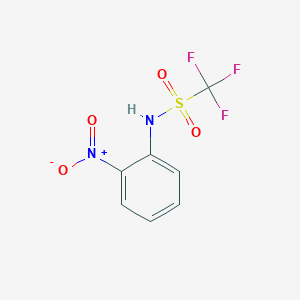
![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)